Glutaconic acid

Catalog No.
S1490318
CAS No.
1724-02-3
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

1724-02-3

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

C(C=CC(=O)O)C(=O)O

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

Production:

  • Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could lead to more sustainable production. Source: Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC - NCBI:

Potential as a Building Block for Bio-based Polymers:

  • Glutaconic acid's chemical structure makes it a potential candidate for the synthesis of polyamides. These polymers are widely used in various applications, including textiles, engineering plastics, and biomaterials. Research is ongoing to explore its feasibility and optimize the process for efficient production of polyamides from glutaconic acid. Source: Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC - NCBI:

Understanding Metabolic Pathways:

  • Glutaconic acid plays a role in some metabolic pathways, particularly in specific bacteria. Studying its involvement in these pathways helps researchers gain deeper insights into the functioning of these organisms and their potential applications in biotechnology and environmental remediation. [Source: Crystal and molecular structure of glutaconic acid. Thomas L and Srikrishnan T. Alkaline Partial Wet Oxidation of Lignin for the Production of Carboxylic Acids. Demesa AG, et al.]

Investigation of Neurotoxicity:

  • Research suggests that trans-glutaconic acid, a specific isomer of glutaconic acid, may have neurotoxic effects. Studies in rats have shown its potential to induce oxidative stress in the brain, raising concerns about its possible role in neurological disorders. Further research is needed to explore this possibility and understand the underlying mechanisms. Source: Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC - NCBI:

Glutaconic acid is an organic compound with the chemical formula C5H6O4\text{C}_5\text{H}_6\text{O}_4. It exists as a colorless solid, melting at 77–82 °C. This dicarboxylic acid is structurally related to glutaric acid but features a double bond between the second and third carbon atoms, making it an unsaturated dicarboxylic acid. Glutaconic acid can exist in two geometric isomers: cis and trans, with the latter being more common in synthetic applications. The compound is also known for its role in biological processes, particularly in the metabolism of lysine, where it forms glutaconyl-CoA as an intermediate .

While glutaconic acid itself doesn't have a well-defined mechanism of action in biological systems, its elevated levels in urine can indicate disruptions in metabolic pathways. In such cases, glutaconic acid acts as a biomarker for specific diseases [].

Glutaconic acid can pose certain safety hazards.

  • Toxicity: Limited data exists on the specific toxicity of glutaconic acid. However, its presence in high concentrations can potentially act as an acidogen (acid-producing), neurotoxin (toxic to nerve cells), and metabotoxin (toxic due to metabolic processes) [].
  • Flammability: Data on flammability is not readily available, but the presence of carboxylic acid groups suggests it might have low flammability.
  • Reactivity: Glutaconic acid possesses a reactive structure due to the double bond and carboxylic acid groups. It can undergo various chemical reactions as discussed previously [, ].
Typical of dicarboxylic acids. These include:

  • Decarboxylation: Under certain conditions, glutaconic acid can lose carbon dioxide to form other compounds.
  • Esterification: It reacts with alcohols to form esters, which are useful in various industrial applications.
  • Reduction and Oxidation: Glutaconic acid can be reduced to form glutaric acid or oxidized to yield other derivatives.

The presence of double bonds allows for additional reactions such as hydrogenation and polymerization .

Glutaconic acid is involved in metabolic pathways within the human body. It is produced during the metabolism of certain amino acids, including lysine and tryptophan. Elevated levels of glutaconic acid can lead to metabolic disorders such as glutaric aciduria type 1, where toxic metabolites accumulate, potentially causing neurological damage. The compound also exhibits neurotoxic properties when present at high concentrations, acting as an acidogen that may disrupt normal cellular functions .

Glutaconic acid can be synthesized through several methods:

  • Bromination of Levulinic Acid: This involves treating levulinic acid with bromine followed by treatment with potassium carbonate to yield glutaconic acid.
  • Hydrolysis of Dihydropyran: The hydrolysis followed by oxidation of dihydropyran can produce glutaconic acid.
  • Cyclization Reactions: Certain cyclization reactions involving unsaturated compounds can yield glutaconic acid as a product.

Each method varies in complexity and yield, with some being more favorable for industrial applications due to cost-effectiveness and environmental considerations .

Glutaconic acid has several applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Polymers: Serves as a building block for producing polyesters and polyamides due to its unique structure.
  • Biochemical Research: Utilized in studies related to amino acid metabolism and associated disorders.

The unique properties of glutaconic acid make it valuable in creating materials with specific characteristics, such as improved elasticity and thermal stability .

Research has indicated that glutaconic acid interacts with several biological systems and compounds. For instance:

  • Metabolic Pathways: Its interaction with coenzyme A forms glutaconyl-CoA, which plays a critical role in lysine metabolism.
  • Neurotoxicity Studies: Elevated levels have been linked to neurotoxic effects, prompting studies into its mechanism of action within neural tissues.

These interactions highlight its significance not only in metabolic processes but also in understanding certain pathological conditions .

Glutaconic acid shares structural similarities with other dicarboxylic acids. Below is a comparison highlighting its uniqueness:

CompoundFormulaMelting Point (°C)Unique Features
Glutaric AcidC5H8O4\text{C}_5\text{H}_8\text{O}_498–100Saturated dicarboxylic acid; higher water solubility
Succinic AcidC4H6O4\text{C}_4\text{H}_6\text{O}_4185–187Four carbon atoms; common in biological systems
Adipic AcidC6H10O4\text{C}_6\text{H}_{10}\text{O}_4151–153Six carbon atoms; widely used in nylon production
Maleic AcidC4H4O4\text{C}_4\text{H}_4\text{O}_4130–132Unsaturated; used in resins and plastics

Glutaconic acid's unsaturation distinguishes it from these similar compounds, allowing for unique reactivity and application potential .

Early Discoveries and Structural Characterization

Glutaconic acid was first identified in the mid-20th century as a byproduct of microbial fermentation. Studies in the 1960s revealed that Peptococcus aerogenes could produce glutaconic acid during glutamic acid metabolism, marking its initial isolation from biological systems. The compound's cis and trans isomeric forms were later differentiated through crystallographic and spectroscopic methods, with the trans isomer (melting point: 130–132°C) being more prevalent in biological systems.

By the 1970s, its association with inborn errors of metabolism became apparent. Goodman et al. (1975) linked glutaconic acid accumulation to GA1, a rare autosomal recessive disorder caused by mutations in the GCDH gene. This discovery underscored its role as a metabolic biomarker and neurotoxin, catalyzing clinical research into its pathological mechanisms.

Advances in Synthetic Chemistry

Early synthetic routes involved bromination of levulinic acid followed by potassium carbonate treatment to yield cis-glutaconic acid. Later, cesium-mediated carboxylation of 3-butenoate provided a scalable method for producing glutaconate salts, enabling industrial applications. The development of glutaconic anhydride, a tautomeric form critical for polymer synthesis, further expanded its utility in materials science.

The geometric isomerism of glutaconic acid arises from the presence of a double bond between the second and third carbon atoms in its pentenedioic acid structure. The trans-isomer ($$ E $$-configuration) and cis-isomer ($$ Z $$-configuration) display distinct physicochemical properties. The trans-glutaconic acid melts at 133–135°C, while the cis-isomer melts at a lower temperature of 130–132°C [1] [6]. This difference in melting points reflects the higher symmetry and packing efficiency of the trans-isomer in the crystalline state.

Synthesis routes for these isomers differ markedly. The cis-isomer is prepared via bromination of levulinic acid, followed by treatment with potassium carbonate to induce cyclization [1]. In contrast, the trans-isomer is typically isolated from reaction mixtures under conditions favoring thermodynamic stability. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR), have been employed to distinguish these isomers. For instance, the trans-isomer exhibits a characteristic IR absorption band at 1680 cm$$^{-1}$$ due to the conjugated double bond, whereas the cis-isomer shows a shifted band at 1650 cm$$^{-1}$$ [8].

Propertytrans-Glutaconic Acidcis-Glutaconic Acid
Melting Point (°C)133–135130–132
Density (g/cm³)1.41.3
Boiling Point (°C)413.8405.0

Comparative Structural Research with Related Dicarboxylic Acids

Glutaconic acid’s structure is often compared to saturated analogs like glutaric acid ($$ \text{HO}2\text{C}(\text{CH}2)3\text{CO}2\text{H} $$) and other unsaturated dicarboxylic acids. The presence of the double bond in glutaconic acid reduces rotational freedom, leading to planar geometry and altered reactivity. For example, glutaric acid lacks the conjugation present in glutaconic acid, making it less reactive in Diels-Alder reactions [1].

Comparative X-ray diffraction studies reveal that the trans-isomer adopts a nearly planar conformation, with the two carboxyl groups oriented antiperiplanar to minimize steric hindrance [6]. In contrast, glutaric acid exhibits a staggered conformation due to free rotation around single bonds. This structural rigidity in glutaconic acid enhances its ability to form stable coordination complexes with metal ions, a property exploited in catalysis [8].

Molecular Conformation Studies

Hartree-Fock (HF) and density functional theory (DFT) calculations have been used to analyze the geometric parameters of glutaconic acid. The trans-isomer’s optimized geometry shows a bond length of 1.34 Å for the central double bond, while the single bonds adjacent to it measure 1.48 Å [8]. These values align with experimental data from crystallographic studies, confirming the molecule’s planarity.

In solution, glutaconic acid exhibits dynamic conformational behavior. Nuclear Overhauser effect (NOE) spectroscopy studies indicate that the cis-isomer undergoes rapid interconversion between envelope and twist conformations, whereas the trans-isomer remains predominantly in a planar conformation [5]. This conformational flexibility influences its solubility and reactivity in aqueous media.

Structure-Activity Relationship Investigations

The electronic and steric effects of glutaconic acid’s structure dictate its chemical reactivity. The conjugated double bond facilitates electrophilic addition reactions, such as bromination, while the carboxyl groups enable esterification and decarboxylation. In biochemical contexts, glutaconic acid’s structural similarity to intermediates in lysine metabolism allows it to inhibit enzymes like glutaryl-CoA dehydrogenase, leading to metabolic disorders such as glutaric aciduria type 1 [4].

Comparative studies with 3-hydroxyglutaric acid highlight the importance of the double bond in mediating oxidative stress. The unsaturated backbone of glutaconic acid enhances its capacity to generate reactive oxygen species (ROS), contributing to neuronal damage in metabolic diseases [4].

Research on Glutaconic Anhydride and Tautomerism

Dehydration of glutaconic acid yields glutaconic anhydride, which predominantly exists as a dicarbonyl tautomer in solution [1]. This tautomerization is evidenced by IR spectroscopy, where the anhydride shows a strong absorption band at 1770 cm$$^{-1}$$ corresponding to the carbonyl stretching vibration [7].

Notably, both cis- and trans-glutaconic acid can form the same anhydride due to isomerization during synthesis. The reaction proceeds via a cyclic transition state, with the trans-isomer isomerizing to the cis-configuration under acidic conditions [1]. This tautomeric equilibrium has implications for the anhydride’s stability and reactivity in polymer synthesis.

$$ \text{Glutaconic Acid} \xrightarrow{-\text{H}_2\text{O}} \text{Glutaconic Anhydride} \xrightarrow{\text{tautomerism}} \text{Dicarbonyl Tautomer} $$

Physical Description

Solid

XLogP3

-0.3

Melting Point

133-135°C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic acid
Transglutaconic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

Explore Compound Types